molecular formula C17H15NO5S B1612721 4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid CAS No. 201235-52-1

4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid

Cat. No.: B1612721
CAS No.: 201235-52-1
M. Wt: 345.4 g/mol
InChI Key: LXGSMTAOXORMQX-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by the presence of a hydroxy group, a methoxyanilino group, and a sulfonic acid group attached to a naphthalene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid typically involves the following steps:

    Nitration: The naphthalene ring is nitrated to introduce nitro groups.

    Reduction: The nitro groups are reduced to amino groups.

    Sulfonation: The naphthalene ring is sulfonated to introduce the sulfonic acid group.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction.

    Methoxyanilino Substitution: The methoxyanilino group is introduced through a substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, or acylating agents.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in biochemical assays and as a staining agent for biological samples.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participate in redox reactions, and form complexes with metal ions. These interactions can modulate various biochemical and physiological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid
  • 6-Amino-4-hydroxy-2-naphthalenesulfonic acid
  • 4-Hydroxy-6-(4-aminophenylamino)naphthalene-2-sulfonic acid

Uniqueness

4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid is unique due to the presence of the methoxyanilino group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-23-14-6-4-12(5-7-14)18-13-3-2-11-8-15(24(20,21)22)10-17(19)16(11)9-13/h2-10,18-19H,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGSMTAOXORMQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597771
Record name 4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201235-52-1
Record name 4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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